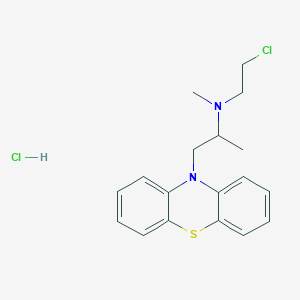
Phenothiazine, 10-(2-((2-chloroethyl)methylamino)propyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenothiazine, 10-(2-((2-chloroethyl)methylamino)propyl)- is a derivative of phenothiazine, a heterocyclic compound that contains sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including medicine, chemistry, and industry. It is particularly notable for its unique chemical structure, which allows it to participate in a wide range of chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenothiazine, 10-(2-((2-chloroethyl)methylamino)propyl)- typically involves the reaction of phenothiazine with 2-chloroethylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure consistent quality and scalability. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
Phenothiazine, 10-(2-((2-chloroethyl)methylamino)propyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into different amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of phenothiazine, such as sulfoxides, sulfones, and substituted amines .
科学研究应用
Phenothiazine, 10-(2-((2-chloroethyl)methylamino)propyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It has been investigated for its potential use in the treatment of various diseases, including psychiatric disorders and infections.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of Phenothiazine, 10-(2-((2-chloroethyl)methylamino)propyl)- involves its interaction with various molecular targets and pathways. It can act as an electron donor or acceptor, facilitating redox reactions. The compound’s unique structure allows it to interact with biological molecules, potentially disrupting cellular processes and leading to its observed biological effects .
相似化合物的比较
Similar Compounds
Phenothiazine: The parent compound, known for its use in antipsychotic medications.
Chlorpromazine: A derivative used as an antipsychotic drug.
Promethazine: Another derivative used as an antihistamine and antiemetic.
Uniqueness
Phenothiazine, 10-(2-((2-chloroethyl)methylamino)propyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
101976-33-4 |
|---|---|
分子式 |
C18H22Cl2N2S |
分子量 |
369.4 g/mol |
IUPAC 名称 |
N-(2-chloroethyl)-N-methyl-1-phenothiazin-10-ylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C18H21ClN2S.ClH/c1-14(20(2)12-11-19)13-21-15-7-3-5-9-17(15)22-18-10-6-4-8-16(18)21;/h3-10,14H,11-13H2,1-2H3;1H |
InChI 键 |
SHGVNMFLNPHKJA-UHFFFAOYSA-N |
规范 SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)CCCl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















